N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-12-11-16-7-5-13-25(21(16)15-19)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVMFOSZZNCZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide typically involves a multi-step process. One common method includes the N-sulfonylation of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent like dichloromethane . The resulting intermediate is then reacted with 3-bromobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroquinoline ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce benzenesulfonyl tetrahydroquinoline and 3-bromobenzoic acid .
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antitumor and antiviral agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide involves its interaction with specific molecular targets. Studies have identified enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) as potential targets . These enzymes are involved in bacterial cell wall synthesis, and the compound’s inhibition of these enzymes disrupts bacterial growth and survival .
Comparison with Similar Compounds
Similar Compounds
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: A similar compound with antimicrobial properties.
4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline: Another derivative with broader spectrum activity.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide stands out due to its unique combination of a benzenesulfonyl group and a bromobenzamide moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 484.42 g/mol. The compound features a tetrahydroquinoline core linked to a benzenesulfonyl group and a bromobenzamide moiety, which contributes to its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, sulfonamide derivatives have shown efficacy in reducing carrageenan-induced edema in rat models. The inhibition rates observed were approximately 94.69% at 1 hour post-administration for some derivatives . This suggests that the compound may inhibit pro-inflammatory mediators.
2. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. The minimum inhibitory concentrations (MIC) for related compounds have been reported as follows:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| P. aeruginosa | 6.67 |
| S. typhi | 6.45 |
| B. subtilis | 6.63 |
| C. albicans | 6.63 |
| A. niger | 6.28 |
These results indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi .
3. Antioxidant Activity
The antioxidant capacity of similar sulfonamide compounds has also been investigated. These compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro . This activity is crucial for preventing cellular damage associated with various diseases.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The benzenesulfonyl group can interact with enzymes involved in inflammatory pathways or microbial metabolism.
- DNA Intercalation : The tetrahydroquinoline moiety may intercalate with DNA, affecting replication and transcription processes in pathogens.
- Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, the compound may mitigate oxidative stress and inflammation.
Case Study 1: Anti-inflammatory Efficacy
In a study examining the anti-inflammatory effects of various sulfonamides, compounds structurally related to this compound were tested for their ability to inhibit paw edema in rats induced by carrageenan. Results showed significant reductions in edema at multiple time points post-treatment .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of sulfonamide derivatives revealed that certain compounds had potent activity against E. coli and S. aureus, with MIC values comparable to established antibiotics . This highlights the potential of this compound as a candidate for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
